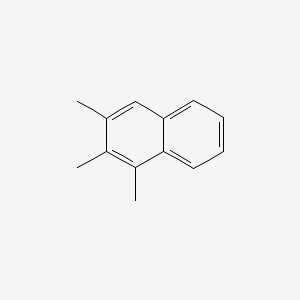

1,2,3-Trimethylnaphthalene

説明

Historical Context and Significance of Alkylated Naphthalenes in Organic Chemistry

The study of naphthalene (B1677914) and its derivatives has been a cornerstone of organic chemistry since the 19th century. Naphthalene (C₁₀H₈) was first isolated from coal tar, a byproduct of coke production from coal. ijrpr.com Its structure, composed of two fused benzene (B151609) rings, made it a fundamental molecule for understanding aromaticity and the chemistry of polycyclic aromatic hydrocarbons. ijrpr.com

Alkylated naphthalenes, which are naphthalene molecules substituted with one or more alkyl groups, quickly gained significance. These compounds are prevalent in geological materials and serve as important chemical intermediates. ias.ac.inmedwinpublishers.com Their properties, such as thermal stability and lubricity, have led to their use in high-performance lubricants and functional fluids. medwinpublishers.com In organic synthesis, the naphthalene core provides a versatile scaffold, and the addition of alkyl groups modifies the molecule's physical and chemical properties, enabling the creation of a wide array of derivative compounds, including dyes and pharmaceuticals. ijrpr.com The study of alkylated naphthalenes in crude oil has also become crucial in geochemistry, where their distribution patterns provide valuable insights into the origin and thermal history of fossil fuels. ias.ac.inmedwinpublishers.com

Current Research Landscape and Unaddressed Challenges Pertaining to 1,2,3-Trimethylnaphthalene

The contemporary research landscape for this compound is multifaceted, driven by its presence in petrochemicals and the environment. A significant area of investigation is its role as a geochemical marker. The relative abundance of this compound and its other isomers in crude oil and sedimentary rocks is used to assess the thermal maturity and depositional environment of the source organic matter. ias.ac.infrontiersin.org For instance, certain isomers are linked to specific biological precursors, such as higher plants, making them useful in reconstructing past ecosystems. medwinpublishers.comfrontiersin.org

In industrial chemistry, this compound is a component of complex hydrocarbon mixtures like light cycle oil (LCO), a product of petroleum refining. Research is ongoing to understand its behavior during hydrocracking processes, which aim to convert these heavier fractions into more valuable products like gasoline and light aromatics.

A major unaddressed challenge in the study of this compound is its analytical determination. The existence of 14 possible trimethylnaphthalene isomers, all with the same molecular weight and very similar mass spectrometric fragmentation patterns, makes their individual separation and quantification extremely difficult. umanitoba.ca Co-elution in standard chromatographic techniques is common, leading to potential misidentification. nih.gov Developing advanced analytical methods, such as comprehensive two-dimensional gas chromatography (GC×GC), is an active area of research aimed at overcoming the challenge of accurately resolving these complex isomeric mixtures. umanitoba.canih.gov Furthermore, as a PAH, understanding its environmental fate, persistence, and potential for bioaccumulation remains a key research focus. cymitquimica.com

Physicochemical Properties of this compound

This interactive table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 879-12-9 | nih.gov |

| Molecular Formula | C₁₃H₁₄ | ontosight.ainih.govnih.gov |

| Molecular Weight | 170.25 g/mol | nih.govnih.gov |

| Appearance | Colorless crystalline solid; Colorless to pale yellow liquid | cymitquimica.comontosight.ai |

| Melting Point | 54-56 °C | ontosight.ai |

| Boiling Point | 292.7 °C at 760 mmHg | |

| Density | 0.987 g/cm³ | |

| Solubility | Insoluble/Slightly soluble in water; Soluble in ethanol, ether, benzene, and chloroform (B151607) | cymitquimica.comontosight.ai |

Detailed Research Findings

This table outlines specific findings from research studies involving this compound and related isomers.

| Research Area | Finding | Significance | Source(s) |

| Geochemistry | The distribution of trimethylnaphthalene (TMN) isomers, such as the ratio of 1,2,5-TMN to 1,3,6-TMN, is used to indicate the input of terrestrial higher plants (angiosperms) into source rocks. | Provides a tool for oil-source correlation and reconstructing the paleoenvironment of petroleum basins. | frontiersin.org |

| Geochemistry | Thermally unstable isomers like 1,2,5-TMN are abundant in low-maturity oils, while more stable isomers like 2,3,6-TMN are prevalent in more mature samples. | Ratios of different TMN isomers (e.g., TMNr) serve as reliable indicators of the thermal maturity of crude oils. | mdpi.com |

| Analytical Chemistry | Trimethylnaphthalenes and methylethylnaphthalenes often have nearly identical mass spectra, leading to a high potential for misidentification in automated GC-MS systems. | Highlights the critical need for using retention indices and advanced separation techniques for accurate identification of isomers in complex mixtures. | |

| Synthesis | The synthesis of pure trimethylnaphthalene isomers is challenging. The synthesis of 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN) can produce 1,2,6-trimethylnaphthalene (B1616215) as a significant impurity that is difficult to remove due to similar physical properties. | Emphasizes the difficulties in isolating pure isomers for use as analytical standards or for other research purposes. | researchgate.net |

| Environmental Science | Non-targeted analysis of human breast milk has led to the tentative identification of four trimethylnaphthalene isomers. | Indicates the potential for human exposure to and bioaccumulation of these PAHs from environmental sources. | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2,3-trimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14/c1-9-8-12-6-4-5-7-13(12)11(3)10(9)2/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHPYGROUIBUSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236685 | |

| Record name | 1,2,3-Trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879-12-9 | |

| Record name | 1,2,3-Trimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Trimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-trimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-Trimethylnaphthalene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH7X7QUT4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Chemical Transformations of 1,2,3 Trimethylnaphthalene

Electrophilic and Nucleophilic Reaction Pathways of Alkylated Naphthalenes

The reaction pathways of alkylated naphthalenes are predominantly characterized by electrophilic substitution reactions, owing to the high electron density of the naphthalene (B1677914) ring system, which is further enhanced by alkyl groups.

Electrophilic Reactions: An electrophile is a chemical species that accepts a pair of electrons to form a new covalent bond. masterorganicchemistry.com In electrophilic aromatic substitution, an electrophile attacks the electron-rich π system of the aromatic ring. byjus.com For 1,2,3-trimethylnaphthalene, the three methyl groups are activating and direct incoming electrophiles to specific positions. The α-positions (4, 5, and 8) and β-positions (6 and 7) of the naphthalene core have different intrinsic reactivities. The methyl groups at positions 1, 2, and 3 sterically hinder attack at adjacent sites while electronically activating the entire ring system, particularly the unsubstituted ring. Therefore, electrophilic attack is most likely to occur at the C-4, C-5, and C-8 positions of the substituted ring and the C-6 and C-7 positions of the unsubstituted ring. The precise outcome depends on the reaction conditions and the nature of the electrophile.

Nucleophilic Reactions: A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond. masterorganicchemistry.com Nucleophilic aromatic substitution is less common for electron-rich arenes like this compound. libretexts.org Such reactions typically require the presence of strong electron-withdrawing groups to decrease the electron density of the ring and a good leaving group. libretexts.org Since methyl groups are electron-donating, they deactivate the naphthalene system towards nucleophilic attack, making such reactions challenging without modification of the substrate or the use of specialized reaction conditions.

Oxidative Transformations of Methyl Substituents and Aromatic Rings

The methyl groups and the aromatic core of this compound are susceptible to oxidation through various enzymatic and catalytic pathways, leading to a range of functionalized products.

Enzymatic Oxidation: Microorganisms have evolved sophisticated enzymatic systems to metabolize aromatic hydrocarbons. In versatile bacterial strains like Sphingomonas paucimobilis, the oxidation of alkylated naphthalenes proceeds via two main competing pathways: monoxygenation of a methyl group or dioxygenation of the aromatic ring. nih.govresearchgate.netasm.org The specific pathway chosen by the enzymatic machinery is influenced by the substitution pattern on the naphthalene core. nih.govresearchgate.net For instance, with congeners that have methyl groups on both rings, the initial metabolic step is often the hydroxylation of one of the methyl groups, which is subsequently oxidized to a carboxylic acid. nih.govasm.org In contrast, when two methyl groups are present on a single ring, the initial reaction tends to be the aryl dioxygenation of the unsubstituted ring. nih.govasm.org Oxidases, a class of enzymes that use molecular oxygen as the terminal oxidant, are particularly attractive for these transformations from a green chemistry perspective. nih.govworktribe.com Cytochrome P450 monooxygenases are renowned for their ability to catalyze the oxidation of C-H bonds with high selectivity under mild conditions. rochester.edu

Catalytic Oxidation: Chemical oxidation provides an alternative route to functionalize this compound. For example, the oxidation of this compound with lead tetraacetate in dichloroacetic acid and chloroform (B151607) results in the formation of 2,3,4-trimethylnaphthalen-1-ol. researchgate.net This reaction proceeds via an electrophilic attack on the aromatic ring, followed by the introduction of a hydroxyl group (after hydrolysis of the acetate (B1210297) intermediate).

The oxidation of polymethylnaphthalenes yields a variety of metabolites and chemical intermediates. In the microbial degradation of 2,3,6-trimethylnaphthalene (B1294624) by S. paucimobilis, methyl group hydroxylation is the first step, leading to the formation of naphthoic acids. nih.govasm.org Specifically, hydroxylation at the C-2 or C-6 methyl group, followed by oxidation, yields 3,6-dimethyl-2-naphthoate and 6,7-dimethyl-2-naphthoate. asm.org Subsequent dioxygenation of the ring leads to ring fission and the formation of substituted salicylates like 4,5-dimethylsalicylate. nih.gov

Chemical oxidation also yields specific products. As noted, the oxidation of this compound with lead tetraacetate affords 2,3,4-trimethylnaphthalen-1-ol as the primary product. researchgate.net The table below summarizes key oxidative transformations and their resulting products for trimethylnaphthalenes.

| Precursor | Reagent/System | Key Transformation | Product(s) |

| 2,3,6-Trimethylnaphthalene | Sphingomonas paucimobilis | Methyl hydroxylation & oxidation | 3,6-Dimethyl-2-naphthoate, 6,7-Dimethyl-2-naphthoate |

| 2,3-Dimethyl-6-naphthoate | Sphingomonas paucimobilis | Ring dioxygenation & fission | 4,5-Dimethylsalicylate |

| This compound | Lead tetraacetate | Ring acetoxylation & hydrolysis | 2,3,4-Trimethylnaphthalen-1-ol |

Functionalization Reactions via C-H Activation

Direct C-H bond functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom-economical route to complex molecules by avoiding pre-functionalization steps. sigmaaldrich.com

Achieving site-selectivity in C-H functionalization is a primary challenge, especially in molecules with multiple, similar C-H bonds like this compound. nih.gov Strategies often rely on transition metal catalysis, where a catalyst can selectively cleave a specific C-H bond. anr.fr

For naphthalene derivatives, directing groups are frequently employed to control regioselectivity. nih.govresearchgate.net A directing group, covalently attached to the molecule, coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, facilitating its activation. sigmaaldrich.com This has been used to achieve functionalization at various positions on the naphthalene ring that are otherwise difficult to access. nih.govresearchgate.net In the absence of a directing group, the inherent electronic and steric properties of the substrate guide the reaction. For this compound, C-H bonds are available on the aromatic rings (at positions 4, 5, 6, 7, 8) and on the three methyl groups (aliphatic C-H bonds). Site-selective functionalization would require a catalytic system capable of differentiating between these electronically and sterically distinct C-H bonds. rsc.org

The regioselectivity of C-H activation reactions is determined by a combination of factors, and understanding these is crucial for designing effective catalysts. nih.gov

Cyclometalation: In directed C-H activation, the reaction often proceeds through a cyclometalated intermediate, where the catalyst, directing group, and substrate form a ring. The stability of this metallacycle, typically 5- or 6-membered rings, is a key factor in determining which C-H bond is activated. sigmaaldrich.com

Steric Effects: The steric environment around a C-H bond significantly influences its accessibility to the catalyst. Bulky groups can hinder the approach of the catalyst, favoring the activation of less sterically encumbered C-H bonds. In this compound, the C-4 position is sterically hindered by the C-3 methyl and C-5 peri-hydrogen, while the C-8 position is influenced by the C-1 methyl group.

Electronic Effects: The electron density at a particular C-H bond can affect its reactivity. While C-H bonds are generally considered non-polar, the underlying aromatic system's electronics play a role. Computational chemistry is often used to gain insight into the mechanisms and subtle electronic factors that govern selectivity in these reactions. scispace.com

Catalyst and Ligand Design: The choice of metal catalyst and its associated ligands is paramount. Ligands can tune the steric and electronic properties of the catalyst, influencing which C-H bond it will preferentially interact with. This allows for the development of highly selective transformations. tcichemicals.com

For this compound, a catalyst could be designed to selectively functionalize the less hindered C-6 or C-7 positions on the unsubstituted ring, or it could be tailored to activate the aliphatic C-H bonds of the methyl groups, which present a different chemical challenge compared to the aromatic C-H bonds.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry for Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. When a molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) can be measured. chemguide.co.uk For 1,2,3-trimethylnaphthalene (C₁₃H₁₄), the molecular ion peak provides its molecular weight.

However, the primary challenge lies in differentiating it from other trimethylnaphthalene isomers, which all share the same molecular formula and thus the same nominal molecular weight. lcms.cz Differentiation is achieved by analyzing the fragmentation patterns that result from the breakdown of the energetically unstable molecular ion. chemguide.co.uk While many fragments may be common across isomers, HRMS can detect subtle differences in the masses of fragment ions, helping to distinguish between them. umanitoba.ca

The fragmentation of trimethylnaphthalenes typically involves the loss of methyl radicals (•CH₃) or larger alkyl groups. The stability of the resulting carbocations can vary depending on the original substitution pattern, influencing the relative abundance of certain fragment ions. chemguide.co.uklibretexts.org For aromatic compounds, the molecular ion peak is often strong due to the stability of the ring system. libretexts.org

Table 1: Potential Mass Spectrometric Fragments for this compound This table is illustrative and based on common fragmentation patterns of alkylated aromatic hydrocarbons.

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Neutral Loss | Significance |

| 170 | [C₁₃H₁₄]⁺ | - | Molecular Ion (M⁺) |

| 155 | [C₁₂H₁₁]⁺ | •CH₃ | Loss of a methyl group |

| 140 | [C₁₁H₈]⁺ | •C₂H₆ | Loss of two adjacent methyl groups as ethane |

| 128 | [C₁₀H₈]⁺ | •C₃H₆ | Loss of all three methyl groups |

The challenge remains that many isomers produce very similar mass spectra under standard electron ionization conditions. lcms.cz Therefore, HRMS is often coupled with advanced separation techniques like comprehensive two-dimensional gas chromatography to first isolate the isomers before mass analysis. researchgate.net

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules by probing the chemical environments of nuclei like ¹H (proton) and ¹³C (carbon-13). magritek.comoxinst.com For this compound, NMR provides unambiguous evidence of the substitution pattern, allowing it to be clearly distinguished from other isomers. oxinst.com

In ¹H NMR spectroscopy, the number of signals, their chemical shifts (position in the spectrum), integration (relative number of protons), and multiplicity (splitting pattern) are used for structural assignment. youtube.com The 1,2,3-substitution pattern results in a unique set of aromatic proton signals and three distinct methyl proton signals.

¹³C NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms. libretexts.org The 1,2,3-isomer will exhibit a specific number of signals corresponding to its unique carbon environments, including the three distinct methyl carbons and the ten naphthalene (B1677914) carbons, some of which may be equivalent due to symmetry. Chemical shifts for the carbons of this compound have been assigned. curtin.edu.au

Advanced 2D NMR techniques are employed to confirm the assignments made from 1D spectra. ipb.ptunimelb.edu.au

COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically on adjacent carbons, helping to map out the connectivity of the aromatic protons. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying the points of attachment of the methyl groups to the naphthalene ring by observing correlations from the methyl protons to the aromatic carbons.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound Note: Predicted chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions. Data is compiled from general principles and published data for related compounds. curtin.edu.auorganicchemistrydata.org

| Atom Type | Predicted Chemical Shift (ppm) | Key Features and Correlations |

| ¹H NMR | ||

| Methyl Protons (3x -CH₃) | δ 2.3 - 2.7 | Three distinct singlet signals. HMBC correlations to aromatic carbons confirm placement. |

| Aromatic Protons (5x Ar-H) | δ 7.2 - 8.0 | Complex multiplet patterns. COSY correlations reveal neighbor relationships. NOESY can show through-space proximity to methyl groups. |

| ¹³C NMR | ||

| Methyl Carbons (3x -CH₃) | δ 15 - 25 | Three distinct signals. |

| Aromatic Carbons (10x Ar-C) | δ 120 - 135 | Signals for both protonated and quaternary carbons. DEPT or APT experiments distinguish between CH, CH₂, CH₃ and quaternary carbons. |

By combining these NMR methods, a complete and unambiguous structural assignment of this compound can be achieved. iitmandi.ac.in

Vibrational Spectroscopy (Raman and Infrared) for Molecular Fingerprinting

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, provides a molecular "fingerprint" based on the characteristic vibrations of a molecule's chemical bonds. nih.gov These two techniques are complementary: IR spectroscopy measures the absorption of light due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures light scattered due to vibrations that cause a change in the molecule's polarizability. edinst.com

For this compound, the spectra are characterized by several key vibrational modes:

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

Ring Stretching: Vibrations corresponding to the stretching of the C-C bonds within the aromatic naphthalene rings typically occur in the 1400-1600 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending (or deformation) modes of the aromatic C-H bonds and methyl groups produce a complex and highly characteristic pattern in the fingerprint region (below 1500 cm⁻¹). spectroscopyonline.com

The specific frequencies and intensities of these bands are highly sensitive to the molecular structure, meaning the vibrational spectrum of this compound is unique compared to its other isomers. americanpharmaceuticalreview.com For instance, the pattern of strong out-of-plane C-H bending bands in the 700-900 cm⁻¹ region is often diagnostic of the substitution pattern on an aromatic ring. Although detailed spectral interpretation can be complex, the unique pattern serves as an effective fingerprint for identification when compared against a reference spectrum. datapdf.com

Table 3: Characteristic Vibrational Frequencies for this compound This table presents typical frequency ranges for the functional groups present in the molecule.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Comments |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | Generally weak to medium intensity. |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman | From the three methyl groups. |

| Aromatic C=C Ring Stretch | 1620 - 1450 | IR, Raman | Multiple bands create a characteristic pattern. |

| CH₃ Bending | 1470 - 1365 | IR, Raman | Asymmetric and symmetric deformations. |

| Aromatic C-H Out-of-Plane Bending | 900 - 700 | IR (strong) | The pattern is highly diagnostic of the substitution on the naphthalene rings. |

Comprehensive Two-Dimensional Gas Chromatography Hyphenated with Spectroscopic Detectors (GCxGC-TOFMS, GCxGC-FID)

For analyzing this compound within highly complex matrices like crude oil or petroleum products, one-dimensional gas chromatography often fails to provide adequate separation of the numerous isomers present. researchgate.netresearchgate.net Comprehensive two-dimensional gas chromatography (GCxGC) overcomes this limitation by employing two columns with different stationary phases (orthogonal separation mechanisms). foxscientific.com

In a GCxGC system, the effluent from the first, longer column is continuously trapped, focused, and re-injected onto a second, shorter column for a very fast separation. foxscientific.com This results in a massive increase in separation power, allowing compounds that co-elute on the first column to be separated on the second. researchgate.net The result is a structured two-dimensional chromatogram where chemically related compounds, such as different classes of hydrocarbons, appear in distinct regions of the 2D plot. gcms.cz

Hyphenation with advanced detectors is crucial for identification and quantification:

GCxGC-TOFMS (Time-of-Flight Mass Spectrometry): This is the ideal detector for identification. TOF-MS can acquire full mass spectra at very high speeds, which is necessary to capture the extremely narrow peaks produced by the second-dimension column. leco.comnih.gov The high-quality mass spectra obtained allow for confident library matching and identification of individual isomers like this compound. gcms.czgcms.cz

GCxGC-FID (Flame Ionization Detector): The FID is a robust and reliable detector used for quantification. nih.gov It provides a response that is directly proportional to the mass of carbon, making it excellent for calculating the concentration or relative abundance of hydrocarbons via area percent calculations. gcms.czchromatographyonline.com In some setups, the column effluent is split between a TOFMS and an FID, allowing for simultaneous identification and quantification in a single analysis. gcms.czshimadzu.com

This powerful combination of extreme separation and dual detection makes GCxGC-TOFMS/FID the state-of-the-art technique for the detailed characterization of complex samples containing this compound and its isomers. leco.comgcms.cz

Table 4: Typical GCxGC-TOFMS/FID Configuration for Petroleum Analysis Based on common configurations reported in the literature. gcms.czleco.comgcms.cz

| Parameter | Typical Setting | Purpose |

| Primary Column (1D) | 30 m x 0.25 mm ID, non-polar phase (e.g., 5% phenyl polysiloxane) | Initial separation, primarily by boiling point. |

| Secondary Column (2D) | 1-2 m x 0.1-0.25 mm ID, polar phase (e.g., 50% phenyl polysiloxane) | Orthogonal separation, primarily by polarity/aromaticity. |

| Modulation Period | 2 - 8 seconds | Time for one second-dimension separation; determines peak sampling from the first dimension. |

| Detector 1 | Time-of-Flight MS (TOFMS) | Provides fast, full-range mass spectra for compound identification. |

| Detector 2 | Flame Ionization Detector (FID) | Provides robust quantification of hydrocarbon content. |

Computational Chemistry and Theoretical Studies on 1,2,3 Trimethylnaphthalene

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in understanding the behavior of organic molecules. DFT methods are, in principle, exact theories of electronic structure based on the electron density distribution rather than the more complex many-electron wave function. scispace.comwikipedia.org This approach has been successfully applied to study various properties of trimethylnaphthalene isomers. researchgate.net

The electronic structure of a molecule governs its chemical reactivity. Quantum chemical calculations can determine key electronic properties and reactivity descriptors that provide a quantitative measure of a molecule's behavior in chemical reactions. researchgate.netrsc.org For 1,2,3-trimethylnaphthalene, these descriptors help in understanding its stability and potential reaction sites.

Theoretical investigations have been conducted on trimethylnaphthalene (TMN) isomers to determine their electronic properties. researchgate.net These studies report on equilibrium geometries, ionization potentials, and electron affinities calculated by both ab initio and DFT methods. researchgate.net The distribution of electron density, influenced by the positions of the methyl groups, is a key factor in determining molecular reactivity and intermolecular interactions.

Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These frontier orbitals are crucial in predicting how a molecule will interact with other species. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Table 1: Calculated Electronic Properties and Reactivity Descriptors for Trimethylnaphthalene Isomers

| Property | Description | Significance |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | Indicates the ease of oxidation. |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | Indicates the ease of reduction. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests greater stability. |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Influences intermolecular interactions and solubility. |

| Polarizability | The ease with which the electron cloud of a molecule can be distorted by an electric field. | Can be a predictor for the rate of biodegradation. researchgate.net |

This table is a representative summary of properties that can be calculated. Specific values for this compound would be obtained from dedicated computational studies.

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions. This allows for the determination of the most likely reaction pathways by calculating the energies of reactants, products, intermediates, and transition states. researchgate.net

For instance, in the context of biodegradation, naphthalene (B1677914) dioxygenase (NDO) enzymes can initiate the breakdown of trimethylnaphthalenes. researchgate.net DFT calculations can identify the most susceptible regions for electrophilic attack by these enzymes. researchgate.net The condensed electrophilic Fukui function is a tool used to pinpoint these reactive sites on the aromatic rings. researchgate.net

The study of reaction mechanisms also involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a critical factor in reaction kinetics. For example, the transformation of 1,1,3-trimethyl-2-tetralone to this compound has been studied, and the facility of this reaction is consistent with mechanistic proposals. lookchem.com

Table 2: Example of Calculated Energetic Data for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (e.g., this compound and an oxidant). |

| Transition State 1 | +25.0 | The energy barrier for the initial step of the reaction. |

| Intermediate | +5.0 | A short-lived species formed during the reaction. |

| Transition State 2 | +15.0 | The energy barrier for the conversion of the intermediate to the product. |

| Products | -10.0 | The final, more stable species formed. |

This table illustrates the type of data generated from reaction pathway analysis. The values are hypothetical.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide a dynamic view of molecular behavior. These methods are used to explore the conformational landscape of molecules and to predict their spectroscopic properties.

Computational studies have shown that for trimethylnaphthalene systems, the aromatic ring system exhibits minimal deviation from planarity, with methyl group rotation being the main degree of conformational freedom. Understanding these conformational preferences is important as they can affect how the molecule interacts with other molecules, such as in biological systems or in the formation of materials. ontosight.ai Intermolecular interactions, such as π-π stacking and van der Waals forces, are also critical in determining the physical properties of this compound in condensed phases.

Computational chemistry can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate both the theoretical methods and the experimental assignments. mpg.de For example, DFT methods can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net Such calculations have been performed for related dimethylnaphthalene isomers to identify vibrational markers that could help in their discrimination. researchgate.net

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated. These theoretical predictions are highly valuable in interpreting complex experimental NMR spectra and in confirming the structure of newly synthesized compounds.

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for a Naphthalene Derivative

| Spectroscopic Technique | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (ppm) | 7.3 - 7.8 (aromatic protons), 2.4 - 2.6 (methyl protons) | Consistent with experimental ranges for similar compounds. |

| ¹³C NMR Chemical Shift (ppm) | Varies for different carbon atoms | Can be compared with experimental data for structural elucidation. |

| Major IR Absorption Bands (cm⁻¹) | ~3000 (C-H stretch), ~1600 (C=C stretch), ~1450 (CH₃ bend) | Correlates with functional groups present in the molecule. |

This table provides an example of how predicted spectroscopic data can be presented. Specific values for this compound would require dedicated calculations.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to correlate the structural features of molecules with their physicochemical properties. ruc.dkdergipark.org.tr These models are built by developing mathematical equations that relate molecular descriptors (numerical representations of molecular structure) to a specific property of interest. dergipark.org.tr

Once a reliable QSPR model is established, it can be used to predict the properties of new or untested compounds, saving time and resources compared to experimental measurements. dergipark.org.tr For polycyclic aromatic hydrocarbons (PAHs) like this compound, QSPR models have been developed to predict properties such as melting point, boiling point, and water solubility. dergipark.org.trchemeo.com

The molecular descriptors used in QSPR studies can be derived from quantum chemical calculations, topological indices (which describe the connectivity of atoms), or other computational methods. For instance, calculated polarizability values of trimethylnaphthalenes have been suggested as predictors for their rates of biodegradation. researchgate.net

Table 4: Example of a QSPR Model for Predicting a Physicochemical Property of PAHs

| Property Predicted | Molecular Descriptors Used | Correlation Coefficient (R²) |

| Melting Point | Molecular weight, Molecular symmetry indices | 0.887 dergipark.org.tr |

| Aqueous Solubility | Quantum chemical descriptors (e.g., polarizability, dipole moment), Topological indices | Can be highly predictive with appropriate models. psu.edu |

| Octanol-Water Partition Coefficient | Calculated using methods like Crippen's fragmentation | 3.765 (Calculated for this compound) chemeo.com |

This table illustrates the components of a QSPR model and provides an example of a calculated property for this compound.

Environmental Occurrence, Fate, and Biogeochemical Cycling

Occurrence in Natural and Anthropogenic Environmental Matrices

1,2,3-Trimethylnaphthalene, along with other methylated naphthalenes, enters the environment from both natural and human-made sources. These compounds are natural constituents of fossil fuels such as crude oil and coal. cdc.gov Consequently, their release into the environment is often associated with the extraction, transportation, and refining of petroleum products, as well as accidental spills. nj.gov

Anthropogenic activities are a major contributor to the environmental burden of this compound. It is a product of the incomplete combustion of organic materials, including the burning of wood, fossil fuels, and tobacco. cdc.gov Industrial processes such as coal gasification and the use of creosote (B1164894) for wood preservation are also significant sources. jiscmail.ac.uk As a result, this compound can be detected in various environmental matrices, including:

Soils and Sediments: Due to their hydrophobic nature, trimethylnaphthalenes tend to adsorb to particulate matter and accumulate in soils and sediments, particularly in urban and industrialized areas. unca.edu

Water: While moderately soluble in water, this compound can be found in groundwater and surface waters contaminated by industrial effluents, oil spills, or atmospheric deposition. nj.gov

Air: this compound can be present in the atmosphere, primarily in the vapor phase, as a result of emissions from combustion sources and volatilization from contaminated surfaces. cdc.gov

While specific concentration data for this compound are not extensively reported, its presence is generally expected in environments impacted by the sources mentioned above.

Biodegradation Pathways and Microbial Metabolism

The microbial breakdown of this compound is a critical process in its natural attenuation. The rate and extent of this biodegradation are influenced by the compound's chemical structure and the prevailing environmental conditions.

Aerobic Degradation: Under aerobic conditions, the biodegradation of PAHs is typically initiated by oxygenase enzymes. frontiersin.org For alkylated naphthalenes, this often involves the oxidation of one of the aromatic rings. frontiersin.orgethz.ch While the specific aerobic degradation pathway for this compound has not been fully elucidated in bacteria, studies on the closely related compound 1,2,3-trimethylbenzene (B126466) (1,2,3-TMB) by the marine diatom Chaetoceros sp. QG-1 have provided valuable insights. In this organism, the degradation of 1,2,3-TMB was found to proceed through its conversion to 2,3-dimethylbenzoic acid and 2-hydroxypropionic acid. The key enzyme identified in this process was a non-heme Fe(II) and 2-oxoglutarate-dependent oxygenase, which is responsible for the initial oxidation of the aromatic ring. Other enzymes, such as UDP-glucose-6-dehydrogenase and aldehyde dehydrogenase, were also implicated in the pathway.

Anaerobic Degradation: Anaerobic biodegradation of aromatic hydrocarbons is a slower process and often requires specific electron acceptors. Studies on the anaerobic degradation of trimethylbenzene isomers have shown that 1,2,3-TMB is significantly less biodegradable than its 1,2,4- and 1,3,5-isomers under both denitrifying and sulfate-reducing conditions. nih.gov This recalcitrance is attributed to the vicinal ("neighboring") arrangement of the three methyl groups, which sterically hinders the enzymatic attack on the aromatic ring. nih.gov The degradation of 1,2,3-TMB under these conditions was found to be highly dependent on temperature and a sufficient residence time for microbial action. nih.gov

The proposed anaerobic degradation pathway for naphthalenes often involves an initial activation step, such as carboxylation or the addition of fumarate (B1241708) to a methyl group, followed by the reduction of the aromatic ring system. researchgate.net However, the specific anaerobic pathway for this compound remains to be fully characterized.

While specific bacterial strains capable of utilizing this compound as a sole carbon and energy source have not been extensively documented, research on related compounds suggests that certain microbial genera are likely to be involved in its degradation. Genera such as Pseudomonas and Mycobacterium are well-known for their ability to degrade a wide range of PAHs, including naphthalene (B1677914) and methylnaphthalenes. frontiersin.orgunc.edunih.gov These bacteria possess dioxygenase enzymes that can initiate the breakdown of the aromatic rings. frontiersin.orgresearchgate.net

The marine diatom Chaetoceros sp. QG-1 has been specifically identified as being capable of degrading 1,2,3-trimethylbenzene, indicating that eukaryotic microorganisms may also play a role in the bioremediation of environments contaminated with trimethyl-substituted aromatic compounds.

In many contaminated environments, the complete degradation of complex organic pollutants is carried out by microbial consortia rather than single species. mdpi.comnih.govnih.gov These consortia consist of different microbial populations that work synergistically, with the metabolic products of one group of organisms serving as the substrate for another. This cooperative metabolism can lead to a more efficient and complete mineralization of the contaminant.

The rate of this compound biodegradation in the environment is governed by several key factors:

Temperature: Temperature has a significant impact on microbial metabolism and, consequently, on biodegradation rates. concawe.eu Studies on 1,2,3-TMB have shown that its degradation under anaerobic conditions is highly temperature-dependent, with complete degradation observed at 20°C but no degradation at 10°C under sulfate-reducing conditions. nih.gov

Oxygen and Electron Acceptor Availability: The presence of oxygen is a critical factor for aerobic degradation pathways. In anaerobic environments, the availability of alternative electron acceptors such as nitrate, sulfate, or iron(III) is essential for microbial respiration and the breakdown of the compound. nih.gov

pH: The pH of the soil or water can influence microbial activity and the bioavailability of contaminants. While the optimal pH for the degradation of many PAHs is near neutral, some microorganisms can adapt to acidic or alkaline conditions. copernicus.orgnih.gov

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and enzymatic activity. In nutrient-limited environments, the rate of biodegradation can be significantly constrained.

Bioavailability: The extent to which this compound is available to microorganisms for degradation is a key limiting factor. Its low water solubility and tendency to sorb to soil organic matter can reduce its bioavailability. unca.edu

The following table summarizes the influence of these environmental factors on the biodegradation of this compound, with specific data from studies on the closely related 1,2,3-trimethylbenzene.

| Environmental Factor | Influence on Biodegradation Kinetics | Specific Observations for 1,2,3-TMB |

|---|---|---|

| Temperature | Affects microbial metabolic rates and enzyme activity. | Highly temperature-dependent under anaerobic conditions; complete degradation at 20°C, no degradation at 10°C (sulfate-reducing). nih.gov |

| Oxygen/Electron Acceptors | Determines whether aerobic or anaerobic pathways are dominant. | Degradation observed under denitrifying and sulfate-reducing conditions, though slower than other isomers. nih.gov |

| pH | Impacts microbial enzyme function and contaminant solubility. | General principle for PAHs, optimal degradation often near neutral pH. copernicus.orgnih.gov |

| Nutrients | Essential for microbial growth and metabolism. | General requirement for microbial degradation of hydrocarbons. |

| Bioavailability | Limited by low water solubility and sorption to soil/sediment. | General principle for hydrophobic organic compounds. unca.edu |

Environmental Transport and Distribution Processes

The movement and distribution of this compound in the environment are primarily controlled by its physicochemical properties, such as its water solubility, vapor pressure, and tendency to partition between different environmental phases. nj.govjiscmail.ac.ukpublications.gc.ca

Sorption: As a hydrophobic compound, this compound is expected to have a strong affinity for organic matter in soil and sediment. This sorption process reduces its mobility in the aqueous phase and can limit its bioavailability for degradation. ucanr.edu The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of sorption. While a specific Koc value for this compound is not readily available, reported Koc values for the structurally similar 1-methylnaphthalene (B46632) range from 2,290 to 4,400 L/kg, suggesting that trimethylnaphthalenes would also have low mobility in soil. charite.deepa.gov

Volatilization: this compound has a tendency to volatilize from water surfaces into the atmosphere, a process governed by its Henry's Law constant. researchgate.netmdpi.com Once in the atmosphere, it can be transported over long distances before being redeposited on land or water surfaces. Volatilization from moist soil surfaces can also occur, contributing to its atmospheric transport. charite.de

Leaching: The potential for this compound to leach from the soil surface into groundwater is generally low due to its strong sorption to soil organic matter. However, in soils with low organic content or under conditions of high water infiltration, some downward movement may occur. epa.gov

The following table provides a summary of the key transport and distribution processes for this compound.

| Process | Description | Governing Factors |

|---|---|---|

| Sorption | Partitioning of the compound from the aqueous phase to soil or sediment organic matter. | Organic carbon content of soil/sediment, hydrophobicity of the compound (Koc). ucanr.edu |

| Volatilization | Transfer of the compound from water or moist soil to the atmosphere. | Henry's Law constant, temperature, wind speed, water turbulence. researchgate.netmdpi.com |

| Leaching | Downward movement of the compound through the soil profile with infiltrating water. | Sorption characteristics (Koc), soil type, and amount of water infiltration. epa.gov |

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

Extraction and Sample Preparation Techniques for Polycyclic Aromatic Hydrocarbons

The initial and most critical step in the analysis of 1,2,3-trimethylnaphthalene is its effective extraction from the sample matrix. The choice of extraction technique is paramount and depends on the sample type (e.g., water, soil, biological tissue), the analyte's physicochemical properties, and the required sensitivity.

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive sample preparation technique that integrates sampling, extraction, and concentration into a single step. sigmaaldrich.combuffalostate.edu It utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix onto the fiber coating based on their affinity. buffalostate.edufree.fr After a predetermined extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. buffalostate.edu

The primary advantages of SPME include its simplicity, minimal solvent usage, and high sensitivity, making it suitable for detecting trace levels of volatile and semi-volatile organic compounds. sigmaaldrich.combuffalostate.edu The efficiency of the extraction depends on several factors, including the type and thickness of the fiber coating, extraction time and temperature, and sample matrix composition. sigmaaldrich.com Common fiber coatings for PAHs include non-polar polymers like polydimethylsiloxane (B3030410) (PDMS).

Table 1: Representative SPME Parameters for Analysis of Semi-Volatile Organic Compounds

| Parameter | Condition | Source |

| Fiber Coating | Polydimethylsiloxane (PDMS), 100 µm film thickness | superchroma.com.tw |

| Extraction Mode | Headspace | superchroma.com.tw |

| Extraction Time | 60 minutes | superchroma.com.tw |

| Desorption Temperature | 225°C | superchroma.com.tw |

| Desorption Time | 30 seconds | superchroma.com.tw |

| Application Note | These parameters were used for the analysis of terpenes from spruce seedlings, demonstrating a typical application for semi-volatile compounds. The choice of a non-polar PDMS fiber is also suitable for non-polar PAHs like this compound. | superchroma.com.tw |

Pressurized Liquid Extraction (PLE), also known by its trade name Accelerated Solvent Extraction (ASE), is a highly efficient technique for extracting organic analytes from solid and semi-solid samples. mdpi.comnih.gov The method uses conventional solvents at elevated temperatures (e.g., 50-200°C) and pressures (e.g., 1500-2000 psi) to enhance extraction kinetics. mdpi.com These conditions maintain the solvent in its liquid state, increase its penetration into the sample matrix, and improve analyte solubility, leading to rapid and thorough extractions. mdpi.comnih.gov

Compared to traditional methods like Soxhlet extraction, PLE significantly reduces extraction time and solvent consumption. nih.gov The technique is widely applied to environmental matrices such as soil, sediment, and sludge for the determination of PAHs. researchgate.netresearchgate.net The selection of solvent, temperature, and pressure are critical parameters that must be optimized for the specific analyte and matrix.

Table 2: PLE Conditions and Recoveries for PAHs in Soil Samples

| Parameter | Value | Source |

| Sample Size | 50 mg | glsciences.eu |

| Solvent | Toluene (100 µL) | glsciences.eu |

| Temperature | 100°C (typical) | researchgate.net |

| Pressure | 15 MPa | glsciences.eu |

| Extraction Time | 10 minutes (static-dynamic mode) | glsciences.eu |

| Detection Limits | < 9 ng/g for most PAHs | glsciences.eu |

| Repeatability (RSD) | < 15% | glsciences.eu |

| Recovery of Naphthalene (B1677914) | 59% (Note: Loss observed due to co-evaporation in solvent elimination step) | glsciences.eu |

| Recovery of other PAHs | 83-111% | glsciences.eu |

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com For the extraction of non-polar PAHs like this compound from water samples, a non-polar organic solvent such as dichloromethane (B109758) or hexane (B92381) is vigorously mixed with the aqueous sample. mdpi.com The PAHs, having a higher affinity for the organic solvent, partition into the organic phase, which is then separated, concentrated, and analyzed.

While LLE is simple and effective, it often requires large volumes of high-purity organic solvents and can be labor-intensive. mdpi.com The efficiency of the extraction is influenced by the choice of solvent, the solvent-to-sample volume ratio, pH, and the number of extraction steps.

Table 3: LLE Performance for PAH Determination in Water

| Parameter | Detail | Source |

| Application | Extraction of 11 PAHs from drinking water | researchgate.net |

| Solvent | Dichloromethane | mdpi.com |

| Sample Pre-treatment | Acidified to pH 2 with HCl | researchgate.net |

| Mean Recovery Range for PAHs | 75% - 103% | researchgate.net |

| Standard Deviation Range | 6% - 15% | researchgate.net |

| Note | LLE demonstrated high efficiency for a range of PAHs, making it a viable, albeit classic, method for sample preparation. | researchgate.net |

Chromatographic Separation Techniques

Following extraction and concentration, the sample extract, which may still contain a mixture of compounds, requires separation to isolate this compound from other isomers and matrix components. Chromatographic techniques are the cornerstone of this separation process.

Gas Chromatography (GC) is the premier technique for the separation and analysis of volatile and semi-volatile compounds such as PAHs. In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the two phases. dtic.mil For PAH analysis, capillary columns with non-polar stationary phases, such as those based on dimethylpolysiloxane (e.g., DB-5), are commonly used. nist.gov

The retention index (RI) is a standardized measure of a compound's retention time, which aids in its identification. Specific retention indices for this compound have been determined using non-polar columns, facilitating its unambiguous identification in complex mixtures. nist.gov High-resolution capillary columns are capable of separating closely related isomers, which is critical for the specific quantification of this compound among other trimethylnaphthalene isomers. researchgate.net

Table 4: Gas Chromatography Parameters for this compound Analysis

| Parameter | Value | Source |

| Compound | This compound | nist.gov |

| Column Type | Capillary | nist.gov |

| Stationary Phase | DB-5 (non-polar) | nist.gov |

| Column Length | 30 m | nist.gov |

| Lee's Retention Index (RI) | 260.67 | nist.gov |

| Temperature Program | 40°C (1 min) to 160°C (5 min) at 10°C/min (for isomer separation) | researchgate.net |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | dtic.mil |

| Note | The retention index is a key parameter for compound identification. The temperature program is an example used for separating methylnaphthalene isomers, highlighting GC's resolving power. | nist.govresearchgate.net |

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that uses a liquid mobile phase and a stationary phase packed in a column to separate components of a mixture. libretexts.org It is particularly useful for compounds that are non-volatile or thermally labile. For PAH analysis, reversed-phase HPLC is the most common mode, where a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). libretexts.orgbiomedpharmajournal.org

Separation in reversed-phase HPLC is based on the hydrophobic interactions between the analytes and the stationary phase; more non-polar compounds like this compound are retained longer. libretexts.org The ability of HPLC to separate positional isomers is highly dependent on the column chemistry and mobile phase composition. rsc.orgmtc-usa.com Detection is often performed using UV-Vis or fluorescence detectors, with the latter providing high sensitivity and selectivity for fluorescent PAHs.

Table 5: Typical HPLC Conditions for the Separation of PAHs

| Parameter | Condition | Source |

| Column | Superspher 100 C18 (25 cm x 4.6 mm, 4 µm particles) | researchgate.net |

| Mobile Phase | Acetonitrile:Water (80:20) | researchgate.net |

| Flow Rate | 1.2 mL/min | researchgate.net |

| Mode | Isocratic | researchgate.net |

| Detector | Fluorescence | researchgate.net |

| Excitation Wavelength | 254 nm | researchgate.net |

| Emission Wavelength | > 280 nm | researchgate.net |

| Note | These conditions were successfully used to separate a mixture of 11 different PAHs, demonstrating the utility of reversed-phase HPLC for this class of compounds. | researchgate.net |

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC), is a cornerstone for the detection and quantification of this compound in complex environmental and industrial matrices. The choice of mass analyzer significantly impacts the selectivity, sensitivity, and specificity of the analysis, especially given the challenges posed by isomeric complexity among alkylated polycyclic aromatic hydrocarbons (PAHs). nih.govrsc.org

Single Quadrupole and Triple Quadrupole Mass Spectrometry

Single quadrupole and triple quadrupole mass spectrometers are widely used for the analysis of PAHs, including this compound. While both are effective, they offer different levels of performance, particularly for trace analysis in complex samples.

Single Quadrupole Mass Spectrometry: Often operated in selected ion monitoring (SIM) mode, single quadrupole GC-MS is a robust and common technique for quantifying this compound. rsc.org In SIM mode, the instrument is set to detect only specific mass-to-charge ratios (m/z) corresponding to the target analyte. For trimethylnaphthalene isomers, the primary ion monitored is the molecular ion [M]⁺ at m/z 170. researchgate.net Additional fragment ions may be used for confirmation. This approach provides greater sensitivity compared to full-scan mode by increasing the dwell time on the ions of interest. However, in complex matrices, isobaric interferences (other compounds with the same nominal mass) can co-elute with the target analyte, leading to potential inaccuracies. thermofisher.com

Triple Quadrupole Mass Spectrometry (MS/MS): Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) using a triple quadrupole instrument significantly enhances selectivity and reduces background noise. nih.govresearchgate.net This technique involves isolating a specific precursor ion (e.g., the m/z 170 molecular ion of this compound) in the first quadrupole, inducing fragmentation in the second quadrupole (collision cell), and then monitoring for specific product ions in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), creates a highly specific analytical transition. nih.gov The reduction of false signals is a key advantage, especially when analyzing alkylated PAHs where multiple peaks are integrated to profile an entire alkylation series. nih.gov

Table 1: Comparison of Single Quadrupole and Triple Quadrupole MS for this compound Analysis

| Feature | Single Quadrupole MS (SIM Mode) | Triple Quadrupole MS (MRM Mode) |

|---|---|---|

| Principle | Monitors specific ions of the target analyte. | Isolates a precursor ion, fragments it, and monitors a specific product ion. nih.gov |

| Selectivity | Moderate; susceptible to isobaric interferences. | High; significantly reduces matrix effects and interferences. nih.gov |

| Sensitivity | Good | Excellent; lower detection limits due to improved signal-to-noise ratio. nih.gov |

| Confirmation | Based on retention time and ion ratios. | Based on retention time and the specific precursor-to-product ion transition. |

| Application | Routine analysis, screening of moderately complex samples. | Trace quantification in complex matrices (e.g., sediment, crude oil), high-specificity studies. nih.govrsc.org |

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-Flight Mass Spectrometry (TOF-MS) is a high-resolution accurate mass (HRAM) technique that offers significant advantages for analyzing this compound in intricate samples. azolifesciences.com Unlike quadrupole instruments that measure nominal mass, TOF analyzers can determine the mass of an ion with very high precision, often to four or five decimal places. azolifesciences.comnih.gov

The primary benefits of TOF-MS include:

High Mass Resolution : This allows the instrument to distinguish between ions with very similar m/z ratios. azolifesciences.com For this compound (C₁₃H₁₄), the exact mass can be calculated and used to separate its signal from those of isobaric interferences that have different elemental compositions. thermofisher.com

Accurate Mass Measurement : The ability to measure mass accurately helps in confirming the elemental composition of an analyte, providing a higher degree of confidence in its identification. azolifesciences.com

Fast Acquisition Speed : TOF instruments can acquire a full mass spectrum very rapidly, which is particularly advantageous when coupled with fast chromatography techniques. rsc.org

The high resolving power of TOF-MS is crucial for separating the analyte signal from background ions in complex samples, which might otherwise lead to an overestimation of the concentration. thermofisher.com

Table 2: High-Resolution Analysis of this compound

| Compound | Elemental Formula | Monoisotopic Mass (Da) | Description |

|---|---|---|---|

| This compound | C₁₃H₁₄ | 170.10955 | Target Analyte. nist.gov |

| Potential Interference 1 | C₁₂H₁₀O | 170.07316 | An oxygen-containing compound with the same nominal mass. |

Note: The data in the table illustrates how high-resolution mass spectrometry can distinguish between compounds with the same nominal mass based on their different exact masses.

Isomer-Specific Analysis and Alkylated PAH Profiling

A significant analytical challenge in the study of this compound is its existence as one of many trimethylnaphthalene (C3-naphthalene) isomers. acs.org These isomers often have nearly identical mass spectra and can co-elute during chromatographic separation, making individual quantification extremely difficult. rsc.orgresearchgate.net

Isomer-Specific Analysis: Achieving isomer-specific quantification requires high-efficiency chromatographic separation, as mass spectrometry alone typically cannot distinguish between isomers like this compound and 1,4,6-trimethylnaphthalene. researchgate.netnih.gov The retention time of a compound can vary depending on the specific GC column, carrier gas flow, and temperature program used. researchgate.net While specialized GC columns can separate some isomers, complete resolution of all C3-naphthalenes in a single run is often not feasible. researchgate.net Therefore, the identification of a specific isomer like this compound relies heavily on the availability of an authentic reference standard for retention time matching.

Table 3: Selected Isomers of Trimethylnaphthalene

| Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight (Da) |

|---|---|---|---|

| This compound | 879-12-9 | C₁₃H₁₄ | 170.25 |

| 1,2,4-Trimethylnaphthalene | 2088-00-8 | C₁₃H₁₄ | 170.25 |

| 1,2,5-Trimethylnaphthalene | 2131-39-7 | C₁₃H₁₄ | 170.25 |

| 1,2,6-Trimethylnaphthalene (B1616215) | 2131-40-0 | C₁₃H₁₄ | 170.25 |

| 1,3,5-Trimethylnaphthalene | 2131-42-2 | C₁₃H₁₄ | 170.25 |

| 1,4,5-Trimethylnaphthalene | 2131-41-1 | C₁₃H₁₄ | 170.25 |

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing predictive chemistry, offering powerful tools to forecast the properties and behavior of chemical compounds like 1,2,3-trimethylnaphthalene without the need for extensive and costly experimentation. nih.govresearchgate.net These computational approaches are particularly valuable for polycyclic aromatic hydrocarbons (PAHs) and their derivatives, a class to which this compound belongs.

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, are being developed to predict various properties of PAHs. acs.orgacs.orgnih.govscilit.com These models establish a mathematical relationship between the chemical structure of a molecule and its biological or chemical activity. For instance, ML-QSAR models have been successfully employed to predict the acute oral toxicity of thousands of PAH derivatives. acs.orgacs.orgnih.govscilit.com By analyzing molecular descriptors, these models can identify structural features that contribute to a compound's properties. nih.gov In the context of this compound, such models could be used to predict its toxicological profile, environmental fate, and other physicochemical properties.

Deep learning methods, a subset of machine learning, are also being utilized to analyze molecular images and descriptors for drug screening and the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govgoogle.com While not directly applied to this compound in the reviewed literature, the principles are transferable. By inputting the structure of this compound into these models, researchers could gain insights into its potential biological interactions and behavior in physiological systems.

The table below summarizes the application of various machine learning models in predicting the properties of PAHs, which can be extended to this compound.

| Predicted Property | Machine Learning/Computational Model | Applicability to this compound |

|---|---|---|

| Acute Oral Toxicity (pLD50) | Gradient Boosting Regression Trees (GBRT), Stacking ML Algorithms (XGB + GBRT + RFR) acs.orgnih.gov | Prediction of toxicological endpoints based on its molecular structure. |

| Mutagenicity | Partial Least Squares (PLS) based QSAR models researchgate.net | Assessment of the mutagenic potential of this compound and its derivatives. |

| ADMET Properties | DeepSnap-Deep Learning, Molecular Descriptor-based models nih.gov | Forecasting of absorption, distribution, metabolism, excretion, and toxicity profiles. |

| Toxicity in Food | Neural Networks, various classification algorithms neptjournal.com | Evaluation of potential contamination levels and associated risks in environmental and food samples. |

Sustainable Synthesis and Green Chemistry Approaches for Polymethylnaphthalenes

The principles of green chemistry are increasingly being applied to the synthesis of polymethylnaphthalenes to reduce the environmental impact of chemical processes. nih.gov This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

A significant focus in the green synthesis of alkylnaphthalenes is the replacement of traditional hazardous catalysts, such as aluminum chloride (AlCl₃) in Friedel-Crafts alkylation, with more sustainable alternatives. Zeolites, for example, have been investigated as catalysts for the alkylation of naphthalene (B1677914) and its derivatives. researchgate.net HY and Hβ zeolites have been studied for the liquid-phase alkylation of naphthalene with long-chain olefins. researchgate.net Furthermore, composite molecular sieves like ZSM-5 (core)/SAPO-11 (shell) have been synthesized for the methylation of naphthalene, demonstrating the potential for tailored catalytic systems. researchgate.net

Ionic liquids (ILs) are also emerging as promising green solvents and catalysts for the synthesis of polymethylnaphthalenes. rsc.orgmdpi.commdpi.com Their low vapor pressure, thermal stability, and tunable properties make them attractive alternatives to volatile organic compounds. rsc.org For instance, chloroaluminate(III) ionic liquids have been used as reaction media for the alkylation of naphthalene. researchgate.net The use of recyclable Brønsted acidic ionic liquids has also been reported for the synthesis of phenylnaphthalenes from styrene (B11656) oxides, showcasing a method with high atom efficiency. rsc.org These approaches could be adapted for the synthesis of this compound, potentially leading to cleaner and more efficient production methods.

The following table compares conventional and green chemistry approaches for the synthesis of alkylnaphthalenes.

| Synthesis Step | Conventional Method | Green Chemistry Approach | Potential Advantage of Green Approach |

|---|---|---|---|

| Catalyst | Homogeneous acids (e.g., AlCl₃, H₂SO₄) | Solid acids (e.g., Zeolites), Ionic Liquids researchgate.netresearchgate.net | Catalyst reusability, reduced corrosion, and waste generation. |

| Solvent | Volatile organic compounds (VOCs) | Ionic Liquids, solvent-free conditions rsc.org | Reduced air pollution and environmental contamination. |

| Reaction Conditions | Often harsh conditions, high energy consumption | Milder reaction conditions, use of microwave or ultrasound irradiation nih.gov | Increased energy efficiency and reduced reaction times. |

| Starting Materials | Petroleum-based feedstocks | Renewable feedstocks (e.g., lignocellulose-derived compounds) rsc.orgrsc.org | Reduced reliance on fossil fuels and enhanced sustainability. |

Advanced Materials Science Applications of Derivatives with Tailored Properties

Derivatives of this compound and other polymethylnaphthalenes are being explored for their potential in advanced materials science. mit.edumoldesignx.comliverpool.ac.uk By modifying the core naphthalene structure, it is possible to tailor the electronic, optical, and mechanical properties of the resulting materials for specific applications. rsc.orgresearchgate.net

One area of interest is the development of organic electronic materials. Naphthalene diimide (NDI) derivatives, for example, are being investigated for use in organic thin-film transistors (TFTs) and other electronic devices. gatech.eduscribd.com The introduction of different alkyl chains to the NDI core can influence the solubility and charge-transport properties of the material. scribd.com While direct applications of this compound derivatives in this area were not found in the reviewed literature, the functionalization of its naphthalene core could lead to novel materials with tailored electronic properties.

Polymers incorporating polymethylnaphthalene units are also a promising area of research. nih.govresearchgate.net For instance, polymer-based superplasticizers containing poly-naphthalene sulfonate (PNS) are used to improve the properties of construction materials. mdpi.com By incorporating this compound into a polymer backbone, it may be possible to create new polymers with specific thermal, mechanical, or optical properties. The synthesis of polymer-metal-organic frameworks (polyMOFs) using tailor-made polymeric linkers is another emerging field where functionalized naphthalenes could play a role. nih.gov

The table below highlights potential applications of functionalized naphthalene derivatives in materials science.

| Naphthalene Derivative Class | Potential Application Area | Tailored Property |

|---|---|---|

| Naphthalene Diimides (NDIs) | Organic Electronics (e.g., OFETs, OPVs) gatech.eduscribd.com | Electron affinity, charge-carrier mobility. |

| Polynaphthalene Sulfonates | Construction Materials (Superplasticizers) mdpi.com | Dispersibility, mechanical strength of composites. |

| Polymer-Metal-Organic Frameworks (polyMOFs) | Gas storage, catalysis nih.gov | Porosity, catalytic activity. |

| Ionic Liquid-Grafted Sorbents | Separation Science nih.gov | Selective adsorption of target molecules. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。